Cas no 872-93-5 (3-Methylsulfolane)

3-Methylsulfolane structure
3-Methylsulfolane structure
상품 이름:3-Methylsulfolane
CAS 번호:872-93-5
MF:C5H10O2S
메가와트:134.196700572968
MDL:MFCD00005487
CID:722361
PubChem ID:87572493

3-Methylsulfolane 화학적 및 물리적 성질

이름 및 식별자

    • Thiophene,tetrahydro-3-methyl-, 1,1-dioxide
    • 3-Methylsulfolane
    • 3-methylthiolane 1,1-dioxide
    • 3-Methyltetrahydrothiophene 1,1-Dioxide
    • Thiophene, tetrahydro-3-methyl-, 1,1-dioxide
    • NSC77078
    • 3-methylthiolane-1,1-dione
    • CMJLMPKFQPJDKP-UHFFFAOYSA-N
    • STL454393
    • 7323AF
    • 3-Methylthiacyclopentane 1,1-dioxide
    • FCH1112830
    • M0436
    • ST50179523
    • 3-Methyl-1λ6-thiolane-1,1-dione
    • 3-Methyltetramethylene sulfone
    • NSC 77078
    • Tetrahydro-3-methylthiophene S,S-dioxide
    • F14688
    • MFCD00005487
    • SCHEMBL98606
    • 3-methyl-1-thiolane-1,1-dione
    • NSC-77078
    • CS-0205141
    • DTXSID40870789
    • AS-47621
    • 872-93-5
    • 3-methyl-1lambda-thiolane-1,1-dione
    • 3-Methyl sulfolane
    • DTXCID60818481
    • AKOS002275034
    • NS00042608
    • EINECS 212-833-9
    • DB-056990
    • MDL: MFCD00005487
    • 인치: 1S/C5H10O2S/c1-5-2-3-8(6,7)4-5/h5H,2-4H2,1H3
    • InChIKey: CMJLMPKFQPJDKP-UHFFFAOYSA-N
    • 미소: O=S1(CC(C)CC1)=O

계산된 속성

  • 정밀분자량: 134.04000
  • 동위원소 질량: 134.04
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 8
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 163
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 42.5
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 0.5

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.20
  • 융해점: 0.5°C
  • 비등점: 104°C/3mmHg(lit.)
  • 플래시 포인트: 154.4 °C
  • 굴절률: 1.4750 to 1.4790
  • PSA: 42.52000
  • LogP: 1.52180
  • 용해성: 미확정

3-Methylsulfolane 보안 정보

3-Methylsulfolane 세관 데이터

  • 세관 번호:2934999090
  • 세관 데이터:

    중국 세관 번호:

    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품 이름, 어셈블리 컨텐트, 사용

    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

3-Methylsulfolane 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
OE239-5g
3-Methylsulfolane
872-93-5 98.0%(GC)
5g
¥254.0 2022-06-10
abcr
AB138982-25 g
3-Methylsulfolane, 96%; .
872-93-5 96%
25 g
€124.90 2023-07-20
eNovation Chemicals LLC
D757891-250g
3-Methylsulfolane
872-93-5 98.0%
250g
$675 2023-05-17
Apollo Scientific
OR932465-100g
3-Methylsulfolane
872-93-5 98+%
100g
£254.00 2025-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1275811-250g
3-Methylsulfolane
872-93-5 98%
250g
¥5462.00 2024-04-27
eNovation Chemicals LLC
D757891-25g
3-METHYLSULFOLANE
872-93-5 98.0%
25g
$190 2025-02-22
Aaron
AR003KGZ-5g
3-Methylsulfolane
872-93-5 98%
5g
$32.00 2025-01-22
abcr
AB138982-25g
3-Methylsulfolane, 96%; .
872-93-5 96%
25g
€124.90 2025-02-13
A2B Chem LLC
AB65399-25g
3-Methylsulfolane
872-93-5 >98.0%(GC)
25g
$97.00 2024-04-19
1PlusChem
1P003K8N-25g
3-METHYLSULFOLANE
872-93-5 >98.0%(GC)
25g
$96.00 2025-02-20

3-Methylsulfolane 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Hydrogen peroxide
참조
Method for the preparation of 2- and 3-alkyl(cycloalkyl or phenyl)thiophanes
Volynskii, N. P.; et al, Izvestiya Akademii Nauk SSSR, 1979, (5), 1080-5

합성회로 2

반응 조건
1.1 Solvents: Benzene ;  reflux
1.2 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  30 min, reflux; 60 min, reflux
1.3 Reagents: Carbon tetrachloride
참조
The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides
Della, Ernest W.; et al, Journal of Organic Chemistry, 2004, 69(11), 3824-3835

합성회로 3

반응 조건
1.1 Reagents: Disodium sulfide Solvents: Ethanol ,  Water
2.1 Reagents: (Dimethyl sulfide)trihydroboron ;  0 °C; 1 h, rt; rt → 0 °C
2.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  0 °C → rt; 2 h, rt
3.1 Reagents: Sodium periodate Solvents: Acetone ,  Water ;  0 °C; 2 h, 0 °C → rt
3.2 Reagents: Triethylamine ,  Methanesulfonyl chloride ;  3 h, rt
3.3 Solvents: Diethyl ether ;  rt
3.4 Solvents: Ethanol ;  overnight, rt
4.1 Solvents: Benzene ;  reflux
4.2 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  30 min, reflux; 60 min, reflux
4.3 Reagents: Carbon tetrachloride
참조
The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides
Della, Ernest W.; et al, Journal of Organic Chemistry, 2004, 69(11), 3824-3835

합성회로 4

반응 조건
1.1 Reagents: Sodium periodate Solvents: Acetone ,  Water ;  0 °C; 2 h, 0 °C → rt
1.2 Reagents: Triethylamine ,  Methanesulfonyl chloride ;  3 h, rt
1.3 Solvents: Diethyl ether ;  rt
1.4 Solvents: Ethanol ;  overnight, rt
2.1 Solvents: Benzene ;  reflux
2.2 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  30 min, reflux; 60 min, reflux
2.3 Reagents: Carbon tetrachloride
참조
The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides
Della, Ernest W.; et al, Journal of Organic Chemistry, 2004, 69(11), 3824-3835

합성회로 5

반응 조건
1.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  5 min, reflux; 60 min, reflux
1.2 Reagents: Carbon tetrachloride
참조
The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides
Della, Ernest W.; et al, Journal of Organic Chemistry, 2004, 69(11), 3824-3835

합성회로 6

반응 조건
1.1 Reagents: Phosphorus tribromide ,  Hydrogen bromide
2.1 Reagents: Disodium sulfide
3.1 Reagents: Hydrogen peroxide
참조
Method for the preparation of 2- and 3-alkyl(cycloalkyl or phenyl)thiophanes
Volynskii, N. P.; et al, Izvestiya Akademii Nauk SSSR, 1979, (5), 1080-5

합성회로 7

반응 조건
1.1 -
2.1 -
3.1 Reagents: Phosphorus tribromide ,  Hydrogen bromide
4.1 Reagents: Disodium sulfide
5.1 Reagents: Hydrogen peroxide
참조
Method for the preparation of 2- and 3-alkyl(cycloalkyl or phenyl)thiophanes
Volynskii, N. P.; et al, Izvestiya Akademii Nauk SSSR, 1979, (5), 1080-5

합성회로 8

반응 조건
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; overnight, 0 °C
1.2 Reagents: Methyl iodide Solvents: Diethyl ether
2.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  5 min, reflux; 60 min, reflux
2.2 Reagents: Carbon tetrachloride
참조
The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides
Della, Ernest W.; et al, Journal of Organic Chemistry, 2004, 69(11), 3824-3835

합성회로 9

반응 조건
1.1 Reagents: Disodium sulfide
2.1 Reagents: Hydrogen peroxide
참조
Method for the preparation of 2- and 3-alkyl(cycloalkyl or phenyl)thiophanes
Volynskii, N. P.; et al, Izvestiya Akademii Nauk SSSR, 1979, (5), 1080-5

합성회로 10

반응 조건
1.1 Reagents: Sodium periodate Solvents: Methanol ,  Water ;  0 °C; 2 h, 0 °C → rt
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; overnight, 0 °C
2.2 Reagents: Methyl iodide Solvents: Diethyl ether
3.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  5 min, reflux; 60 min, reflux
3.2 Reagents: Carbon tetrachloride
참조
The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides
Della, Ernest W.; et al, Journal of Organic Chemistry, 2004, 69(11), 3824-3835

합성회로 11

반응 조건
1.1 -
2.1 Reagents: Phosphorus tribromide ,  Hydrogen bromide
3.1 Reagents: Disodium sulfide
4.1 Reagents: Hydrogen peroxide
참조
Method for the preparation of 2- and 3-alkyl(cycloalkyl or phenyl)thiophanes
Volynskii, N. P.; et al, Izvestiya Akademii Nauk SSSR, 1979, (5), 1080-5

합성회로 12

반응 조건
1.1 Reagents: (Dimethyl sulfide)trihydroboron ;  0 °C; 1 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  0 °C → rt; 2 h, rt
2.1 Reagents: Sodium periodate Solvents: Acetone ,  Water ;  0 °C; 2 h, 0 °C → rt
2.2 Reagents: Triethylamine ,  Methanesulfonyl chloride ;  3 h, rt
2.3 Solvents: Diethyl ether ;  rt
2.4 Solvents: Ethanol ;  overnight, rt
3.1 Solvents: Benzene ;  reflux
3.2 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  30 min, reflux; 60 min, reflux
3.3 Reagents: Carbon tetrachloride
참조
The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides
Della, Ernest W.; et al, Journal of Organic Chemistry, 2004, 69(11), 3824-3835

합성회로 13

반응 조건
1.1 Reagents: Tributyltin oxide
1.2 Reagents: Tributylstannane
참조
Ring closure of 2-thia- and 2-sulfonyl-5-hexenyl radicals
Della, Ernest W.; et al, Tetrahedron Letters, 2000, 41(41), 7987-7990

3-Methylsulfolane Raw materials

3-Methylsulfolane Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:872-93-5)3-Methylsulfolane
A842079
순결:99%
재다:250g
가격 ($):465.0